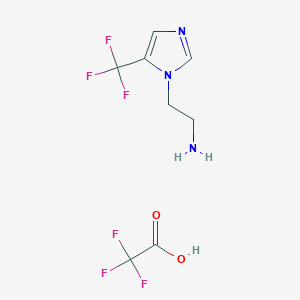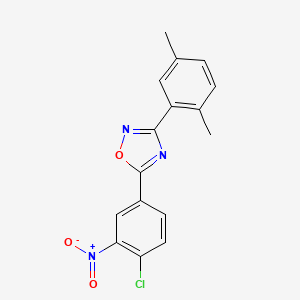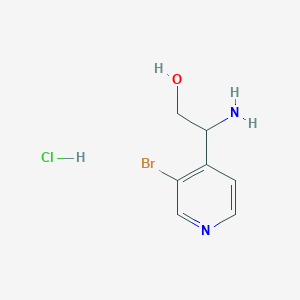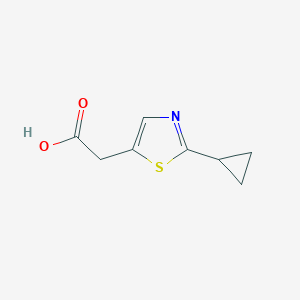![molecular formula C18H20FNO B11783811 6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11783811.png)
6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a synthetic organic compound that belongs to the class of oxazines Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the following steps:
Formation of the Oxazine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and an aldehyde or ketone.
Introduction of Substituents: The tert-butyl and fluorophenyl groups can be introduced through various substitution reactions, often involving Grignard reagents or other organometallic compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: Conversion to oxides or other oxygen-containing derivatives.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine would depend on its specific interactions with molecular targets. This may involve:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Influence on biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 6-(tert-Butyl)-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 6-(tert-Butyl)-3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
The presence of the 3-fluorophenyl group in 6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine may confer unique chemical properties, such as altered reactivity or biological activity, compared to similar compounds without the fluorine substituent.
特性
分子式 |
C18H20FNO |
|---|---|
分子量 |
285.4 g/mol |
IUPAC名 |
6-tert-butyl-3-(3-fluorophenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C18H20FNO/c1-18(2,3)13-7-8-17-15(10-13)20-16(11-21-17)12-5-4-6-14(19)9-12/h4-10,16,20H,11H2,1-3H3 |
InChIキー |
CHRNLSMOPUHFFO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCC(N2)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile](/img/structure/B11783731.png)

![4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole](/img/structure/B11783749.png)




![6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11783776.png)
![2-Methyl-4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11783777.png)




![5-(Dibromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B11783825.png)
